![molecular formula C8H10N2O2 B14661273 Urea, [(4-hydroxyphenyl)methyl]- CAS No. 51749-20-3](/img/structure/B14661273.png)
Urea, [(4-hydroxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, [(4-hydroxyphenyl)methyl]- is a derivative of urea where a hydroxyphenylmethyl group is attached to the nitrogen atom of the urea molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, [(4-hydroxyphenyl)methyl]-, typically involves the nucleophilic addition of amines to isocyanates. One efficient method is the reaction of amines with potassium isocyanate in water, which avoids the use of organic co-solvents and provides high yields with high chemical purity . This method is environmentally friendly and suitable for large-scale production.
Industrial Production Methods
Industrial production of urea derivatives often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly, it is widely used due to its efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Urea, [(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted urea derivatives .
Aplicaciones Científicas De Investigación
Urea, [(4-hydroxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Urea, [(4-hydroxyphenyl)methyl]- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenylmethyl group enhances its binding affinity to specific proteins and enzymes, making it a potent inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Urea: The parent compound, widely used in fertilizers and industrial applications.
Thiourea: Similar structure but contains sulfur instead of oxygen, used in pharmaceuticals and agriculture.
N-Substituted Ureas: A broad class of compounds with various substituents on the nitrogen atom, used in agrochemicals and pharmaceuticals.
Uniqueness
Urea, [(4-hydroxyphenyl)methyl]- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and binding affinity to biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
51749-20-3 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)methylurea |
InChI |
InChI=1S/C8H10N2O2/c9-8(12)10-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H3,9,10,12) |
Clave InChI |
RMNFFQDWTLQABV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


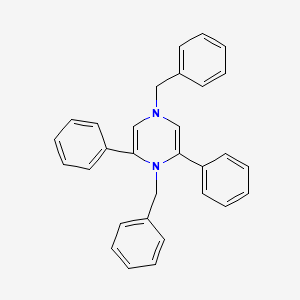
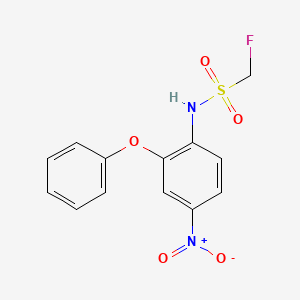
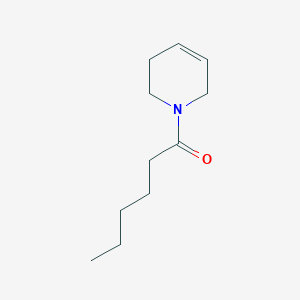
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
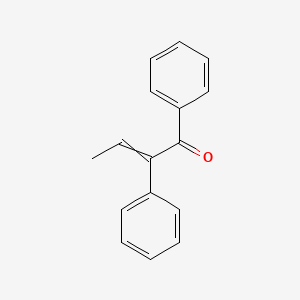
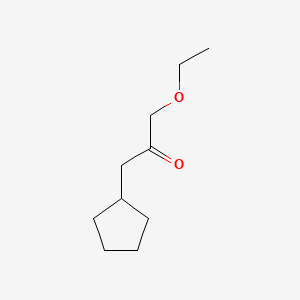
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)





![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
